molecular formula C7H6FNO3 B13476811 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid

Cat. No.: B13476811
M. Wt: 171.13 g/mol
InChI Key: CPTLIRJXYSFHHV-UHFFFAOYSA-N
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Description

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid typically involves the reaction of 6-fluoropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom in chloroacetic acid is replaced by the 6-fluoropyridin-2-yl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid is unique due to the presence of the fluorine atom at the 6th position of the pyridine ring, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(6-fluoropyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-2-1-3-6(9-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

CPTLIRJXYSFHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)OCC(=O)O

Origin of Product

United States

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